An In-depth Technical Guide to 4,4'-Dichloro-2,2'-bipyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4,4'-Dichloro-2,2'-bipyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4'-dichloro-2,2'-bipyridine, a key heterocyclic compound with significant applications in medicinal chemistry, materials science, and catalysis. This document details its chemical and physical properties, provides an in-depth look at its synthesis and purification protocols, and explores its role as a versatile building block in the development of novel therapeutic agents and functional materials. Particular emphasis is placed on its utility in the formation of transition metal complexes with potent anti-cancer activity and unique catalytic capabilities.
Introduction
4,4'-Dichloro-2,2'-bipyridine, with the CAS Number 1762-41-0 , is a chlorinated derivative of 2,2'-bipyridine. Its structure, featuring two pyridine rings linked at the 2 and 2' positions with chlorine atoms at the 4 and 4' positions, endows it with unique electronic and coordination properties.[1] These characteristics make it a highly valuable intermediate in organic synthesis. The presence of chlorine atoms allows for facile functionalization through nucleophilic substitution or cross-coupling reactions, enabling the synthesis of a wide array of derivatives with tailored properties.[1] This versatility has led to its widespread use in the development of ligands for transition metal complexes, which are crucial in fields ranging from catalysis to drug development.[1]
Properties of 4,4'-Dichloro-2,2'-bipyridine
A thorough understanding of the physicochemical properties of 4,4'-dichloro-2,2'-bipyridine is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1762-41-0 | |
| Molecular Formula | C₁₀H₆Cl₂N₂ | [2] |
| Molecular Weight | 225.07 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 133-136 °C | |
| Boiling Point | 333.7 °C at 760 mmHg (Predicted) | |
| Solubility | Soluble in many organic solvents. | |
| InChI Key | UBSRTSGCWBPLQF-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of 4,4'-Dichloro-2,2'-bipyridine
Several synthetic routes to 4,4'-dichloro-2,2'-bipyridine have been reported. A common and effective method involves the nickel-catalyzed homocoupling of 2-chloro-4-halopyridines.[3][4] Another approach is the reaction of 2,2'-bipyridine N,N'-dioxide with a chlorinating agent.
Protocol: Nickel-Catalyzed Homocoupling
This procedure is adapted from established methods for the synthesis of substituted bipyridines.[3][4][5]
Materials:
-
2-chloro-4-bromopyridine
-
Nickel(II) chloride (NiCl₂)
-
Triphenylphosphine (PPh₃)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add NiCl₂ (5 mol%) and PPh₃ (10 mol%).
-
Evacuate the flask and backfill with nitrogen three times.
-
Add anhydrous THF, followed by zinc powder (2.5 equivalents).
-
To this stirring suspension, add a solution of 2-chloro-4-bromopyridine (1 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 4,4'-dichloro-2,2'-bipyridine can be purified by either recrystallization or column chromatography.
Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If any insoluble impurities are present, filter the hot solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol: Column Chromatography [6][7][8][9][10]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica gel with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified 4,4'-dichloro-2,2'-bipyridine.
Analytical Characterization
The identity and purity of the synthesized 4,4'-dichloro-2,2'-bipyridine should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the bipyridine core. Due to the symmetry of the molecule, a specific pattern of doublets and triplets will be observed.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display signals corresponding to the different carbon environments in the molecule, including the carbon atoms attached to chlorine.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the C-Cl, C=C, and C=N stretching vibrations within the molecule.
Applications in Research and Drug Development
Ligand for Metal Complexes in Catalysis
4,4'-Dichloro-2,2'-bipyridine is a widely used ligand in coordination chemistry. Its complexes with transition metals, particularly ruthenium, exhibit significant catalytic activity in various organic transformations. The electronic properties of the bipyridine ligand can be fine-tuned by the chloro substituents, which in turn influences the catalytic performance of the metal center. Ruthenium complexes bearing substituted bipyridine ligands are of great interest for their potential in dye-sensitized solar cells and photochemistry, where the electron-withdrawing groups help to stabilize metal-to-ligand charge transfer states.
Intermediate in Pharmaceutical Synthesis
The versatile reactivity of 4,4'-dichloro-2,2'-bipyridine makes it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. The chlorine atoms can be readily displaced to introduce a variety of functional groups, allowing for the construction of diverse molecular scaffolds.
Anti-Cancer Drug Development
A particularly promising application of 4,4'-dichloro-2,2'-bipyridine is in the development of novel anti-cancer agents. Platinum(II) complexes incorporating 4,4'-dichloro-2,2'-bipyridine and its derivatives have shown significant cytotoxic activity against various cancer cell lines, including those resistant to cisplatin.[11] These complexes can induce cancer cell death through apoptosis.[12][13][14]
Signaling Pathway of Apoptosis Induction
Studies on platinum complexes with substituted bipyridine ligands suggest that they can trigger apoptosis through multiple pathways. One proposed mechanism involves the induction of DNA damage, which activates downstream signaling cascades. For instance, a polyfluorinated bipyridine-modified cisplatin analogue was found to trigger cell death through the PARP/Bax/Bcl-2 apoptosis and LC3-related autophagy pathway.[11]
Conclusion
4,4'-Dichloro-2,2'-bipyridine is a versatile and highly valuable compound for researchers in both academia and industry. Its unique structural and electronic properties, coupled with its synthetic accessibility, make it an important building block for the creation of advanced materials, efficient catalysts, and novel therapeutic agents. The continued exploration of its chemistry and applications, particularly in the realm of medicinal chemistry, holds great promise for the development of next-generation cancer therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. 4,4'-Dichloro-2,2'-bipyridine | C10H6Cl2N2 | CID 137200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rnlkwc.ac.in [rnlkwc.ac.in]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. orgsyn.org [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Preclinical Therapeutic Assessment of a New Chemotherapeutics [Dichloro(4,4’-Bis(2,2,3,3-Tetrafluoropropoxy) Methyl)-2,2’-Bipryridine) Platinum] in an Orthotopic Patient-Derived Xenograft Model of Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 4,4'-diether-2,2'-bipyridine cisplatin analogues are more effective than cisplatin at inducing apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Platinum-based metal complexes as chloride transporters that trigger apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photoactive platinum diimine complexes showing induced cancer cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
